Dota-adibo
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H40N6O8 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
2-[4-[2-[[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C33H40N6O8/c40-29(34-19-30(41)39-20-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)39)21-35-11-13-36(22-31(42)43)15-17-38(24-33(46)47)18-16-37(14-12-35)23-32(44)45/h1-8H,11-24H2,(H,34,40)(H,42,43)(H,44,45)(H,46,47) |
InChI Key |
DYDBUHMJHIBNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Conceptual Basis of Bifunctional Chelators in Advanced Molecular Probe Development
The development of advanced molecular probes, particularly for in vivo applications like medical imaging and targeted radiotherapy, hinges on the ability to selectively deliver an active component—often a metallic radionuclide—to a specific biological target. This is the principal role of a bifunctional chelator (BFC). nih.govresearchgate.net A BFC is a molecule meticulously designed with two distinct functional moieties. researchgate.net
One part of the molecule is a powerful chelating agent, a ligand that can form a highly stable coordination complex with a metal ion, effectively sequestering it. nih.govresearchgate.net The stability of this metal-chelator complex is paramount to prevent the premature release of the metal ion in a biological environment, which could lead to off-target toxicity and diminished efficacy. acs.org The choice of chelator is dictated by the coordination chemistry of the specific metal ion being used, including its size, charge, and preferred coordination geometry. acs.org
The second essential component of a BFC is a reactive functional group, often referred to as a linker or conjugation handle. This group is designed to form a stable covalent bond with a biomolecule, such as a peptide, antibody, or small molecule, that possesses a high affinity for a specific biological target, like a cancer cell receptor. nih.govresearchgate.net This modular design allows for the independent optimization of both the metal-chelating and biomolecule-conjugating functions.
The conceptual elegance of bifunctional chelators lies in their ability to act as a bridge, linking the diagnostic or therapeutic power of a radionuclide to the targeting specificity of a biomolecule. This creates a highly targeted molecular probe capable of navigating the complex biological milieu to deliver its payload precisely where it is needed. nih.gov
Principles of Bioorthogonal Click Chemistry in Targeted Bioconjugation
The covalent attachment of a bifunctional chelator to a biomolecule requires a chemical reaction that is highly efficient, specific, and biocompatible. This is where the principles of bioorthogonal click chemistry become indispensable. rsc.orgnih.gov Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with or being affected by the native biochemical processes.
One of the most powerful and widely used bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgnih.gov This reaction is a cornerstone of modern bioconjugation. mdpi.com The fundamental principle of SPAAC involves the reaction between an azide (B81097) and a strained alkyne, such as a cyclooctyne (B158145), to form a stable triazole ring. nih.govthieme-connect.de
The key innovation of SPAAC is the use of a cyclooctyne, where the alkyne bond is forced into a bent, high-energy conformation due to the ring strain. thieme-connect.de This inherent strain significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is required for the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov The absence of a catalyst makes SPAAC particularly well-suited for applications involving live cells or sensitive biomolecules.
The azide functional group is an ideal reaction partner as it is virtually absent from biological systems, ensuring that the reaction is highly specific to the intended molecular partners. nih.gov By incorporating a strained alkyne into one molecule (e.g., the bifunctional chelator) and an azide into another (e.g., the targeting biomolecule), researchers can selectively and efficiently "click" them together, forming a stable and precisely defined bioconjugate. rsc.org
Historical Integration and Evolution of Dota and Azacyclooctyne Adibo Moieties
The development of Dota-adibo represents the convergence of two powerful molecular technologies: the robust metal chelation of DOTA and the bioorthogonal reactivity of ADIBO.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has a long and storied history in the field of radiopharmaceuticals. d-nb.inforesearchgate.net It is a macrocyclic chelator renowned for its ability to form exceptionally stable and kinetically inert complexes with a wide range of trivalent metal ions, including important diagnostic and therapeutic radionuclides like gallium-68 (B1239309) (⁶⁸Ga), lutetium-177 (B1209992) (¹⁷⁷Lu), and yttrium-90 (B1217062) (⁹⁰Y). mdpi.comresearchgate.netnih.gov The rigid, pre-organized structure of the DOTA macrocycle contributes to the high thermodynamic stability and slow dissociation kinetics of its metal complexes, which is crucial for in vivo applications. mdpi.com Over the years, numerous derivatives of DOTA have been synthesized to incorporate reactive functional groups, transforming it into a versatile bifunctional chelator for conjugation to biomolecules. d-nb.inforesearchgate.net
ADIBO (azadibenzocyclooctyne) , also known as DBCO, is a prominent member of the strained cyclooctyne (B158145) family developed for copper-free click chemistry. bio-connect.nlnih.gov Its development was a significant step forward in making SPAAC a more practical and widely accessible tool for chemical biologists. researchgate.net The dibenzo-fused structure of ADIBO provides a good balance of strain-induced reactivity and relative stability, allowing for its convenient handling and incorporation into various molecules. bio-connect.nlnih.gov
The logical and powerful integration of these two moieties led to the synthesis of This compound . mdpi.comresearchgate.net Researchers recognized that by functionalizing the DOTA macrocycle with an ADIBO unit, they could create a single molecule that possessed both the superior metal-chelating properties of DOTA and a ready-to-use handle for highly efficient and specific bioconjugation via SPAAC. medchemexpress.commedchemexpress.com This eliminated the often complex and multi-step processes previously required to link DOTA to biomolecules. The synthesis of this compound conjugates, as detailed in various studies, typically involves the coupling of an amine-functionalized DOTA derivative with an activated ester of an ADIBO-containing carboxylic acid. mdpi.comresearchgate.net This strategic combination has streamlined the production of advanced molecular probes for a new generation of targeted diagnostics and therapeutics. nih.gov
Overview of Dota Adibo As a Highly Versatile Chemical Intermediate for Conjugate Synthesis
Dota-adibo has established itself as a highly versatile chemical intermediate for the synthesis of a wide array of molecular conjugates for research and clinical applications. researchgate.netmedchemexpress.com Its utility stems from the reliable and independent functions of its two core components. The DOTA portion can be readily radiolabeled with various medically relevant metal ions, while the ADIBO moiety provides a universal "click" handle for attachment to any molecule that can be functionalized with an azide (B81097) group. medchemexpress.comtcichemicals.com
This versatility has been demonstrated in the creation of numerous targeted radiopharmaceuticals. For instance, this compound has been used to label antibodies, such as trastuzumab, for PET imaging of HER2-expressing tumors. mdpi.com In a typical workflow, the antibody is first modified to introduce azide groups. Then, the this compound, which has been pre-complexed with a radionuclide like copper-64 (⁶⁴Cu), is "clicked" onto the azido-antibody. mdpi.com This modular approach allows for the efficient and site-specific labeling of sensitive biomolecules under mild conditions. mdpi.com
Furthermore, this compound has been instrumental in the development of probes for targeting other cancer-related biomarkers, such as integrin αvβ6. medchemexpress.com It has also been incorporated into more complex platforms, including those designed for multimodal imaging or theranostics—the combination of therapy and diagnostics. nih.govacs.org A study by Yasunaga et al. (2022) highlighted the development of a radiotheranostic platform incorporating an ADIBO-functionalized DOTA derivative, demonstrating its applicability for creating agents that can both image and treat tumors. nih.gov
The research findings consistently show that the SPAAC reaction with this compound is efficient, often proceeding to high conversion rates under biocompatible conditions. mdpi.comnih.gov This reliability and versatility make this compound a cornerstone in the design and synthesis of next-generation molecular probes for personalized medicine. nih.gov
Advancements in the Synthesis of this compound and Its Precursors
The development of sophisticated molecular imaging and therapeutic agents relies heavily on the precise construction of complex molecules. One such molecule of interest is this compound, a bifunctional chelator construct that combines the macrocyclic chelating agent DOTA with a reactive azadibenzocyclooctyne (ADIBO) moiety. This article delves into the advanced synthetic methodologies employed for the creation of this compound and its related precursors, focusing on the chemical strategies that enable its efficient and high-purity production.
Strategies for Bioconjugation and Macromolecular Functionalization Utilizing Dota Adibo
Direct Conjugation Methodologies of Dota-adibo to Azide-Modified Biomolecules (e.g., Peptides, Antibodies, Proteins)
The primary strategy for conjugating this compound to biomolecules involves a direct reaction with a macromolecule that has been previously modified to bear an azide (B81097) (N₃) group. nih.gov This method leverages the high reactivity of the strained alkyne within the ADIBO structure towards azide moieties, forming a stable triazole linkage without the need for a copper catalyst, which can be toxic to biological systems. nih.govmdpi.com This bioorthogonal reaction proceeds efficiently under mild, physiologically compatible conditions. mdpi.comnih.gov
The process is applicable to a wide range of biomolecules, including peptides, proteins, and antibodies. nih.govresearchgate.netbiosyn.com For instance, in the creation of radioimmunoconjugates, an antibody can be engineered to include an azide-bearing amino acid. nih.gov Subsequently, this compound is introduced and reacts specifically at the site of the azide "chemical handle." nih.gov Research has demonstrated the successful conjugation of this compound to azide-functionalized trastuzumab, an anti-HER2 monoclonal antibody. mdpi.commdpi.com The SPAAC conjugation is typically carried out overnight at 4°C in a buffered solution like PBS, often with a molar excess of the this compound compound to ensure efficient coupling. mdpi.commdpi.com Following the reaction, any unreacted this compound can be removed through methods such as ultrafiltration or size-exclusion chromatography (SEC-HPLC). mdpi.commdpi.com
This direct conjugation approach is central to developing radiolabeled biomolecules for applications like positron emission tomography (PET) imaging and radioimmunotherapy (RIT). nih.govmdpi.com
Two-Step Pre-functionalization Strategies for Site-Specific Antibody and Peptide Labeling (e.g., Azide-NHS Ester Coupling Followed by SPAAC with this compound)
A significant challenge in modifying biomolecules is achieving site-specificity to produce homogeneous conjugates, as random conjugation can negatively impact the molecule's function. nih.govnih.gov Two-step pre-functionalization strategies are employed to overcome this heterogeneity. A common and robust method involves first modifying the biomolecule with an azide group, followed by the SPAAC reaction with this compound. mdpi.com
One prevalent technique is the use of an N-hydroxysuccinimide (NHS) ester linked to an azide, such as N₃-PEG₄-NHS. mdpi.commdpi.com NHS esters react with primary amine groups, predominantly found on the side chains of lysine (B10760008) residues in proteins and antibodies. researchgate.netmdpi.com This initial step introduces a controlled number of azide groups onto the biomolecule. mdpi.com Reaction conditions, such as pH, temperature, and molar ratios of the reagents, can be optimized to control the average number of azides incorporated per macromolecule. mdpi.com For example, studies on the antibody trastuzumab found that acylation with an azide-NHS ester was faster under alkaline conditions (pH 9.2) compared to neutral pH. mdpi.com By adjusting the molar ratio of the azide-NHS ester to the antibody, a desired number of azide functions can be grafted onto a single antibody; for instance, a 10:1 molar ratio of N₃-PEG₄-NHS to trastuzumab resulted in an average of 4.18 azide groups per antibody. mdpi.commdpi.com
In the second step, the azide-functionalized biomolecule is reacted with this compound via SPAAC. mdpi.com This two-step approach ensures that the DOTA chelator is introduced only at the sites of azide modification. This strategy allows for the creation of immunoconjugates with a consistent and reproducible number of chelators per antibody, which is crucial for reliable diagnostic and therapeutic applications. mdpi.commdpi.com
| Immunoconjugate | Average Number of Chelators per Antibody (± SD) | Reference |
|---|---|---|
| 15-5-trastuzumab | 3.74 ± 0.18 | mdpi.com |
| DOTA-trastuzumab | 3.64 ± 0.16 | mdpi.com |
| NODAGA-trastuzumab | 3.89 ± 0.22 | mdpi.com |
Integration of this compound into Nanoparticle Functionalization Protocols for Biomedical Applications
The functionalization of nanoparticles with targeting ligands and imaging agents is a key area of development in nanomedicine. Integrating this compound into these protocols allows for the precise attachment of radiometal-chelating moieties to nanoparticle surfaces. This is particularly valuable for creating theranostic agents, which combine diagnostic imaging and therapeutic capabilities.
Protocols can be designed where nanoparticles are first modified with azide groups. Subsequently, this compound can be "clicked" onto the surface via SPAAC. This method is applicable to various nanoparticle types, such as gold nanoparticles or liposomes. nih.govmdpi.com For example, gold nanoparticles have been modified with polyethylene (B3416737) glycol (PEG) chains that are terminally functionalized with DOTA ligands to complex therapeutic radionuclides. mdpi.com The use of this compound in such a system would streamline the conjugation process, offering a bioorthogonal method to attach the DOTA chelator after the nanoparticle synthesis and PEGylation steps are complete. This copper-free click chemistry approach is advantageous as it avoids conditions that might destabilize the nanoparticle construct.
The resulting DOTA-functionalized nanoparticles can then be radiolabeled with medically relevant isotopes for applications such as targeted alpha therapy or PET imaging. mdpi.comscience.gov The ability to control the density of DOTA on the nanoparticle surface through this conjugation strategy is critical for optimizing the nanoparticle's radiolabeling efficiency and subsequent in vivo behavior.
Impact of this compound Conjugation on the Recognition and Biological Activity of Functionalized Biomolecules
A crucial consideration for any bioconjugation strategy is its effect on the biological function of the modified macromolecule. The conjugation of chelators or other moieties can sometimes interfere with a biomolecule's ability to bind to its target. However, studies utilizing site-specific conjugation methods, such as those enabled by this compound, have shown minimal impact on biological activity.
Research involving the antibody trastuzumab, which was functionalized with chelators including this compound using a two-step pre-functionalization strategy, demonstrated that the resulting radioimmunoconjugates retained high immunoreactivity. mdpi.com The immunoreactive fraction of the conjugates was determined to be between 88% and 94% in HER2-positive cancer cells, confirming that the bioconjugation and subsequent radiolabeling processes did not significantly impair antigen recognition. mdpi.comresearchgate.net Similarly, a study using a different site-specific click chemistry approach to label the antibody rituximab (B1143277) with a DIBO-DOTA linker found that the conjugation did not alter the antibody's binding affinity or its pharmacokinetic profile in vivo. nih.gov
These findings underscore the advantage of site-specific conjugation. By controlling the location and number of attached chelators, it is possible to preserve the structural integrity and biological function of the parent biomolecule. nih.govmdpi.com This contrasts with random conjugation methods, which can lead to heterogeneous products with variable stability, pharmacokinetics, and antigen-binding affinity. nih.govnih.gov Therefore, strategies employing this compound are instrumental in producing homogeneous and fully functional bioconjugates for targeted medical applications.
| Biomolecule | Conjugation Strategy | Key Finding on Biological Activity | Reference |
|---|---|---|---|
| Trastuzumab | Two-step: Azide-NHS ester followed by SPAAC with this compound | Immunoreactive fraction of 88–94% was maintained, indicating no significant impact on antigen recognition. | mdpi.com |
| Rituximab | Site-specific incorporation of azido-amino acid followed by click chemistry with DIBO-DOTA | Conjugation did not alter the binding and pharmacokinetics of the antibody. | nih.gov |
| scFv-Fc Antibody | Site-specific conjugation at C-terminus | Site-specific conjugation of multiple DOTA chelators enabled selective tumor accumulation. | nih.gov |
| General mAbs | Site-specific enzymatic derivatization | Site-specific methods show a clear improvement in vivo, with higher target uptake and reduced off-target accumulation. | mdpi.com |
Preclinical Research Applications of Dota Adibo Conjugates in Molecular Probe Development
Rational Design and Synthesis of Dota-adibo-Based Probes for Specific Biological Targets
The versatility of this compound lies in its ability to be conjugated to a wide array of targeting ligands through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.govsigmaaldrich.com This "click chemistry" approach allows for the modular and efficient synthesis of probes directed against various biological targets implicated in cancer and other diseases. researchgate.netacs.org The ADIBO moiety on the chelator reacts specifically with an azide (B81097) group introduced onto a targeting biomolecule, forming a stable triazole linkage. nih.govsigmaaldrich.com
This strategy has been successfully employed to develop probes for a multitude of targets, including:
Integrins: Probes targeting integrin αvβ6 have been developed for PET imaging. medchemexpress.commedchemexpress.com
Prostate-Specific Membrane Antigen (PSMA): PSMA-targeting ligands have been incorporated into this compound based platforms for radiotheranostics. nih.govrsc.org
Glucagon-like peptide-1 receptor (GLP-1R): A this compound based platform was used to develop a probe targeting GLP-1R by conjugating it with exendin-4 (B13836491), a GLP-1R agonist. nih.gov
Somatostatin (B550006) Receptors (SSTRs): While direct conjugation of SSTR-targeting peptides with this compound is a logical application, much of the literature discusses the broader use of DOTA for SSTR targeting with various radionuclides. rdcthera.comfrontiersin.orgnih.gov The principles of conjugating peptides like octreotate (TATE) are well-established and directly applicable to the this compound system.
Human Epidermal Growth Factor Receptor 2 (HER2): Antibodies like trastuzumab, which target HER2, can be functionalized with an azide group and subsequently conjugated to this compound for radioimmunoimaging. nih.govd-nb.info
Fibroblast Activation Protein (FAP): FAP inhibitors have been conjugated with DOTA for PET imaging, a strategy readily adaptable to the this compound platform for streamlined probe synthesis. medchemexpress.com
The rational design of these probes often involves not just the selection of a high-affinity targeting ligand but also the incorporation of linkers or spacers to optimize the pharmacokinetic properties of the final conjugate. For instance, polyethylene (B3416737) glycol (PEG) linkers can be used to improve solubility and circulation time. sigmaaldrich.comjove.com
Analysis of Cellular Internalization and Retention Mechanisms of this compound-Modified Tracers in Cell-Based Assays
Understanding how a molecular probe behaves after binding to its target on the cell surface is crucial for its development as either an imaging agent or a therapeutic agent. For imaging, prolonged retention within the target cell can lead to a stronger and more persistent signal. For radiotherapeutics, internalization is often a prerequisite for delivering a cytotoxic radiation dose to the cell's nucleus or other vital organelles.
Cell-based assays are employed to quantify the rate and extent of internalization of this compound conjugates. These experiments typically involve incubating the radiolabeled probe with target-expressing cells for various time points. Subsequently, the fraction of the probe that is bound to the cell surface is stripped away using a mild acid or glycine (B1666218) buffer, allowing for the separate measurement of the internalized and surface-bound radioactivity.
For example, studies with a DOTA-based folate conjugate demonstrated FR-specific cell uptake and internalization. researchgate.net Similarly, internalization assays with a dye-conjugated antibody, ipilimumab, were performed to quantify the internalized fraction over time in different cell lines. nih.gov These studies provide insights into the mechanism of uptake (e.g., receptor-mediated endocytosis) and the intracellular fate of the probe. High cellular retention is a desirable characteristic for many applications, and DOTA-conjugates have shown good retention in several preclinical studies. nih.gov
Methodological Frameworks for In Vivo Preclinical Imaging Studies with this compound Conjugates in Animal Models
Once a this compound conjugate has been successfully synthesized and characterized in vitro, its performance is evaluated in living animal models, typically mice bearing tumors that express the target of interest. rdcthera.comnih.gov The primary imaging modalities used for these preclinical studies are micro-Positron Emission Tomography (micro-PET) and micro-Single-Photon Emission Computed Tomography (micro-SPECT), depending on the radionuclide chelated by the DOTA moiety. nih.govsigmaaldrich.comresearchgate.netacs.orgrsc.orgjove.comnih.govresearchgate.netrsc.orgtsnmjournals.org
Micro-PET Imaging: For PET imaging, DOTA is typically chelated with positron-emitting radionuclides such as Gallium-68 (B1239309) (⁶⁸Ga) or Copper-64 (⁶⁴Cu). jove.comnih.gov ⁶⁸Ga is readily available from a generator and has a short half-life, making it suitable for imaging agents with rapid pharmacokinetics. nih.gov ⁶⁴Cu has a longer half-life, which allows for imaging at later time points, a potential advantage for probes that accumulate slowly in the tumor, such as antibodies. sigmaaldrich.comnih.gov
Micro-SPECT Imaging: For SPECT imaging, DOTA is often chelated with gamma-emitting radionuclides like Indium-111 (¹¹¹In) or Lutetium-177 (B1209992) (¹⁷⁷Lu). nih.govnih.gov ¹¹¹In is a well-established diagnostic isotope, while ¹⁷⁷Lu has the dual capability of being a gamma emitter for imaging and a beta emitter for therapy, making it a theranostic radionuclide. nih.gov
The general workflow for a preclinical imaging study involves:
Animal Model Preparation: Tumor cells expressing the target are implanted into immunocompromised mice, and the tumors are allowed to grow to a suitable size. nih.gov
Radiotracer Administration: The radiolabeled this compound conjugate is administered to the animal, typically via intravenous injection.
Image Acquisition: The animal is anesthetized and placed in the micro-PET or micro-SPECT scanner at one or more time points post-injection. Dynamic or static images are acquired to visualize the distribution of the radiotracer in the body over time. acs.org
Image Analysis: The acquired images are reconstructed and analyzed to quantify the uptake of the tracer in the tumor and various organs. This is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov
Blocking Studies: To confirm the in vivo specificity of the tracer, a separate cohort of animals is often co-injected with an excess of the unlabeled targeting ligand. A significant reduction in tumor uptake in the presence of the blocking agent confirms that the tracer's accumulation is target-specific. nih.gov
Elucidation of Biodistribution Patterns and Organ-Specific Uptake in Animal Models
Following in vivo imaging, ex vivo biodistribution studies are performed to provide a more quantitative and detailed analysis of the probe's distribution throughout the body. tcichemicals.comnih.govsigmaaldrich.comrsc.orgfrontiersin.orgjove.comnih.govresearchgate.nettsnmjournals.orgmdpi.com In these studies, animals are euthanized at specific time points after injection of the radiolabeled this compound conjugate. Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and their radioactivity is measured using a gamma counter. ntno.org
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data allows for the calculation of tumor-to-organ ratios, which are critical indicators of imaging contrast and potential therapeutic efficacy. High tumor uptake coupled with low uptake in non-target organs is the desired outcome.
The following table presents a conceptual summary of typical biodistribution data obtained in preclinical animal models for targeted DOTA-conjugates.
| Organ/Tissue | Typical Uptake Profile | Rationale |
| Tumor | High and retained | Specific binding to the target receptor. |
| Blood | Varies (initially high, then clears) | Clearance kinetics depend on the size and properties of the conjugate. researchgate.net |
| Liver | Moderate to high | A primary route of clearance for larger molecules and a site of copper metabolism. frontiersin.orgmdpi.com |
| Spleen | High | Often shows high physiological uptake of somatostatin receptor-targeted agents and other peptides. frontiersin.orgtsnmjournals.orgamegroups.org |
| Kidneys | High | The primary route of excretion for smaller, hydrophilic probes. frontiersin.org |
| Muscle | Low | Represents non-specific background uptake. |
Conceptual Development of this compound within Preclinical Radiotheranostic Platforms
The term "radiotheranostics" refers to the use of a single targeting molecule that can be labeled with either a diagnostic radionuclide for imaging or a therapeutic radionuclide for therapy. The DOTA chelator is exceptionally well-suited for this paradigm because it can stably complex a wide range of radiometals with diagnostic and/or therapeutic properties. rsc.org
The this compound platform provides a powerful and streamlined approach to developing radiotheranostic agents. nih.govrsc.org By using the copper-free click chemistry reaction, a single azide-functionalized targeting vector (e.g., a peptide or antibody) can be readily conjugated to this compound. This DOTA-conjugate precursor can then be radiolabeled with:
A diagnostic isotope like ⁶⁸Ga or ¹¹¹In for PET or SPECT imaging, respectively. This allows for patient selection by confirming the presence and accessibility of the target, as well as for dosimetry calculations. nih.govnih.gov
A therapeutic isotope like ¹⁷⁷Lu or Actinium-225 (²²⁵Ac) for targeted radionuclide therapy. ¹⁷⁷Lu is a beta-emitter, while ²²⁵Ac is an alpha-emitter, offering different therapeutic profiles. snmmi.orgnih.gov
A key conceptual advantage is that the diagnostic and therapeutic agents share the exact same molecular structure, ensuring that their biodistribution and targeting characteristics are nearly identical. snmmi.org This "what you see is what you treat" approach is a cornerstone of personalized medicine in oncology.
Recent developments have focused on creating more advanced this compound based platforms. For example, a trifunctional agent named ADIBO-DOTADG-ALB (ADA) has been developed. This platform includes the ADIBO group for click chemistry, a DOTA derivative for radiometal chelation, and an albumin-binding moiety. nih.govrsc.org The albumin binder is designed to improve the pharmacokinetic profile of the probe, extending its circulation time and potentially enhancing tumor uptake while reducing clearance through the kidneys. nih.govresearchgate.net This platform has been successfully applied to develop radiotheranostic agents targeting PSMA and GLP-1R in preclinical models, demonstrating the potential to create highly optimized probes for cancer diagnosis and therapy. nih.gov
Structure Activity Relationship Sar and Rational Design Principles for Dota Adibo Derivatives
Influence of Linker Length and Composition (e.g., PEGylation) on the Reactivity and Preclinical Pharmacokinetics of Dota-adibo Conjugates
Polyethylene (B3416737) glycol (PEG)ylation is a common strategy employed to improve the pharmacokinetic profile of biomolecules. lifetein.com The attachment of PEG chains can increase molecular mass, enhance water solubility, and shield the conjugate from proteolytic enzymes and the host's immune system. lifetein.com These modifications typically lead to reduced renal clearance and prolonged circulation times. lifetein.commdpi.com
In the context of ADIBO-containing conjugates, linkers play a crucial role. For instance, in pretargeting applications using related strained alkynes like trans-cyclooctene (B1233481) (TCO), the length of the PEG linker (e.g., PEG4 vs. PEG12) can affect the efficiency of antibody grafting and the intensity of the resulting signal. researchgate.net Studies on an exendin-4 (B13836491) conjugate incorporating an ADIBO moiety ([¹¹¹In]In-EtDA) suggested that a polyethylene glycol linker contributed to favorable pharmacokinetics, including high tumor uptake and low renal accumulation. nih.gov Research on prostate-specific membrane antigen (PSMA) inhibitors has also shown that PEG size is a critical factor that impacts both tumor-targeting and pharmacokinetic properties. nih.gov However, the introduction of a long PEG linker can sometimes lead to lower affinity for the target receptor. mdpi.com
The choice of linker is therefore a critical optimization parameter, balancing the need for improved pharmacokinetics with the potential for reduced target affinity or reactivity.
Table 1: Influence of Linker Composition on Conjugate Properties
| Linker Type / Modification | Observed Effect | Rationale | Citation(s) |
| PEGylation (General) | Improved water solubility, prolonged circulation, reduced renal clearance, protection from proteolysis. | Increases hydrodynamic radius and shields the molecule from enzymatic degradation and immune recognition. | lifetein.commdpi.com |
| Variable PEG Lengths | Can modulate accessibility for subsequent reactions and impact signal intensity in pretargeting systems. | Longer linkers may overcome steric hindrance but could also decrease the local concentration of the reactive moiety. | researchgate.net |
| PEG Linker in ADIBO conjugate | Contributed to high tumor uptake, low renal uptake, and slow distribution. | Improved pharmacokinetics by increasing circulation time and reducing kidney filtration. | nih.gov |
| Long PEG₃ Linker | Resulted in lower affinity for the αvβ₃-integrin target in an RGD peptide conjugate. | The flexibility and length of the linker may have positioned the targeting moiety suboptimally for receptor binding. | mdpi.com |
Investigation of Stereoisomeric Effects on this compound Reactivity and Biological Performance
The ADIBO moiety is a strained cyclooctyne (B158145), and its geometry is a key determinant of its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.net The reaction between ADIBO and an azide (B81097) results in the formation of two stable regioisomers of the resulting triazole product, which are typically inseparable. lumiprobe.comfrontiersin.org
While specific studies on the stereoisomers of the this compound conjugate itself are not widely documented, research on related strained ring systems provides valuable insights. For example, in trans-cyclooctenes (TCOs), another class of highly reactive dienophiles used in bioorthogonal chemistry, stereochemistry has a profound impact on reactivity. The axial isomer of a functionalized TCO was found to be significantly more reactive than its equatorial counterpart. rsc.org Similarly, the exo isomer of norbornene reacts faster with tetrazines than the endo isomer. rsc.org
These findings highlight that the specific three-dimensional arrangement of atoms and functional groups in the strained ring system directly influences the activation energy of the cycloaddition reaction. rsc.org Although the ADIBO core is achiral, its conjugation to the chiral DOTA chelator and a targeting biomolecule can introduce diastereomeric centers. The spatial orientation of these substituents could potentially influence the accessibility of the alkyne for the SPAAC reaction, thereby affecting biological performance. The formation of regioisomers during the click reaction is an inherent characteristic of using ADIBO and must be considered during the development and characterization of its conjugates. frontiersin.orgacs.org
Strategies for Modulating Lipophilicity and Enhancing In Vivo Distribution Profiles of this compound Conjugates
A significant challenge in the design of this compound derivatives is managing their lipophilicity. The bulky, polycyclic dibenzocyclooctyne core of ADIBO inherently increases the lipophilicity of the conjugate. frontiersin.orgresearchgate.net Elevated lipophilicity can lead to undesirable pharmacokinetic behavior, such as increased uptake in non-target organs like the liver and intestines, and can negatively impact tumor-to-background ratios. acs.org
One study directly compared two folate-based probes and found that the variant radiofluorinated with a DBCO-based precursor exhibited significantly lower tumor uptake compared to a less hydrophobic version, a difference attributed to its higher lipophilicity. acs.org This underscores the need for strategies to modulate this property.
Key strategies to enhance hydrophilicity and improve in vivo distribution include:
PEGylation: As discussed previously, the incorporation of hydrophilic PEG linkers is a primary method to counteract the lipophilicity of the ADIBO moiety, improve water solubility, and promote favorable biodistribution. mdpi.comresearchgate.net
Chelator Modification: The choice of chelator itself can influence lipophilicity. While DOTA is standard, derivatives with additional polar functional groups can be considered.
Optimizing the balance between the reactive, lipophilic ADIBO group and hydrophilic modifiers is essential for developing conjugates with high target uptake and low non-target accumulation. colab.ws
Table 2: Relationship Between Lipophilicity and Preclinical Performance
| Compound Characteristic | Preclinical Finding | Implication for Design | Citation(s) |
| High Lipophilicity (from DBCO/ADIBO) | Increased non-specific binding and lower tumor uptake observed in a folate probe. | The inherent lipophilicity of ADIBO must be actively counteracted to achieve good targeting. | frontiersin.orgacs.org |
| High Lipophilicity (General) | Can lead to altered pharmacokinetic behavior and non-regioselective product formation. | Modulating lipophilicity is crucial for predictable and favorable in vivo distribution. | frontiersin.orgresearchgate.net |
| Increased Hydrophilicity | Future studies on a GRPR-targeting PET tracer should focus on increasing hydrophilicity to improve biodistribution. | Hydrophilicity is a key parameter for improving tumor-to-background ratios. | colab.ws |
Development of Albumin-Binding Moiety Integrated this compound Constructs for Extended Circulation (e.g., ADIBO-DOTADG-ALB)
To overcome the rapid clearance of small-molecule radiopharmaceuticals and enhance their accumulation in target tissues, a powerful strategy is to incorporate an albumin-binding moiety. This approach leverages the long circulatory half-life of serum albumin (approx. 19 days) to prolong the residence time of the radioconjugate in the bloodstream. researchgate.net
A novel, trifunctional platform named ADIBO-DOTADG-ALB (ADA) has been developed specifically for this purpose. nih.govmuckrack.com This construct is composed of:
An ADIBO moiety for convenient, copper-free conjugation to azide-modified targeting ligands. nih.gov
A DOTADG (1,4,7,10-tetraazacyclododecane-1,7-(diacetic acid)-4,10-diglutaric acid) scaffold for stable chelation of radiometals. nih.gov
An albumin binder (ALB) moiety, such as a derivative of 4-(p-iodophenyl)butyric acid, for non-covalent binding to serum albumin. nih.govresearchgate.net
Preclinical studies using this platform have demonstrated its effectiveness. An exendin-4 derivative conjugated using the ADA platform, [¹¹¹In]In-EtDA, showed strong binding to albumin, which resulted in markedly protracted tumor uptake. nih.gov For example, tumor accumulation increased from 13.7 %ID/g at 1 hour to 57.0 %ID/g at 48 hours post-injection, while blood radioactivity cleared significantly over the same period. nih.gov This delayed clearance profile enhances the delivery of the radiopharmaceutical to the tumor, improving tumor-to-background ratios and therapeutic efficacy. researchgate.netdoi.org The introduction of an albumin binder has been shown to reduce kidney uptake, a common issue with small-molecule radiotracers. researchgate.netresearchgate.net
Table 3: Preclinical Data for Albumin-Binding this compound Conjugate ([¹¹¹In]In-EtDA)
| Time Post-Injection | Tumor Uptake (%ID/g) | Blood Accumulation (%ID/g) | Key Finding | Citation |
| 1 hour | 13.7 ± 2.6 | 13.8 ± 2.6 | High initial blood pool activity due to albumin binding. | nih.gov |
| 24 hours | 20.8 ± 5.4 | 1.80 ± 0.20 | Sustained and increasing tumor uptake with significant blood clearance. | nih.gov |
| 48 hours | 57.0 ± 7.7 | 1.06 ± 0.07 | Markedly protracted tumor accumulation, demonstrating the benefit of extended circulation. | nih.gov |
Application of Computational Chemistry and Molecular Modeling Approaches for this compound Scaffold Optimization
Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of complex molecules like this compound derivatives. rsc.org These approaches provide insights into molecular structure, reactivity, and interactions that are difficult to obtain through experimental methods alone.
Key applications in the context of the this compound scaffold include:
Predicting Reactivity: Computational studies can elucidate the factors governing the reactivity of the strained alkyne in the ADIBO moiety. Modeling has shown that the high reactivity of strained dienophiles is due to their pre-distorted conformation, which lowers the distortion energy required to reach the reaction's transition state. rsc.org This understanding can guide the design of new cyclooctynes with even greater reactivity or stability.
Rational Ligand Design: When designing a conjugate for a specific biological target (e.g., a receptor on a cancer cell), molecular docking and simulation can be used to predict the binding affinity and orientation of the targeting ligand. acs.org This helps in optimizing the linker length and attachment point on the targeting molecule to ensure that conjugation to the bulky this compound-albumin binder construct does not compromise target binding.
By simulating molecular behavior, computational approaches can reduce the need for extensive trial-and-error synthesis and preclinical testing, accelerating the development of optimized this compound-based radiopharmaceuticals.
Advanced Analytical and Spectroscopic Characterization of Dota Adibo and Its Conjugates
Application of High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Conjugation Efficiency Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of DOTA-ADIBO and its derivatives. It is routinely used to assess the purity of the initial this compound compound and to monitor the efficiency of conjugation reactions.
Reversed-phase HPLC (RP-HPLC) is a common method for purifying this compound conjugates, with yields reported around 48% after purification and freeze-drying. mdpi.com The purity of this compound is often specified by manufacturers to be greater than 90% as determined by HPLC. cymitquimica.comtcichemicals.com For instance, one supplier specifies a purity of over 90.0% (T) by HPLC for their this compound product. tcichemicals.com Another source confirms the identity and purity of DOTA-DBCO (a synonym for this compound) using LC-MS with a C18 column, where a distinct peak corresponding to the pure compound was observed. nih.gov
Following conjugation to biomolecules such as antibodies, size-exclusion HPLC (SEC-HPLC) is frequently employed to separate the resulting immunoconjugate from unreacted chelator-ADIBO. mdpi.comresearchgate.net This purification step is crucial for obtaining a well-defined product. The efficiency of the conjugation process itself can be monitored and quantified using HPLC. For example, the number of azide (B81097) groups grafted onto an antibody, a prerequisite for click chemistry with this compound, can be determined through analysis after SEC-HPLC purification. mdpi.comresearchgate.net
Furthermore, radio-HPLC, which couples an HPLC system with a radioactivity detector, is essential for analyzing radiolabeled conjugates. This technique allows for the determination of radiochemical purity (RCP) and the identification of different radiolabeled species. mdpi.com For example, analytical radio-HPLC chromatograms have been used to confirm the purity of [⁶⁴Cu]Cu-DOTA-trastuzumab, showing an RCP of over 98%. mdpi.com
Table 1: HPLC Applications in this compound Characterization
| Application | HPLC Method | Key Findings/Purpose | Citations |
| Purity Assessment | RP-HPLC | Determination of this compound purity, often >90%. | cymitquimica.comtcichemicals.com |
| Purification | RP-HPLC, SEC-HPLC | Purification of this compound conjugates, removal of unreacted reagents. | mdpi.comresearchgate.net |
| Conjugation Monitoring | SEC-HPLC | Quantification of functional groups (e.g., azides) on biomolecules. | mdpi.comresearchgate.net |
| Radiochemical Purity | Radio-HPLC | Assessment of radiolabeling efficiency and purity of the final radioconjugate. | mdpi.comnih.gov |
| Stability Analysis | Radio-HPLC | Monitoring the stability of radiolabeled conjugates over time. | mdpi.com |
Mass Spectrometry (MS) Techniques for Comprehensive Structural Elucidation of this compound and Its Bioconjugates
Mass spectrometry (MS) is a powerful technique for the structural characterization of this compound and its bioconjugates, providing precise molecular weight information and insights into the conjugation sites.
High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to confirm the identity of synthesized this compound. For example, HR-ESI-MS has been used to verify the mass of DOTA-DBCO, with the observed mass-to-charge ratio (m/z) of the protonated molecule [(M+H)⁺] closely matching the calculated value. nih.gov
For the characterization of bioconjugates, such as DOTA conjugated to antibodies, various MS techniques are employed. Liquid chromatography-mass spectrometry (LC-MS) is used to monitor bioconjugation reactions and to assess the chelator-to-antibody ratio (CAR) in the resulting immunoconjugates. acs.orgcnr.it Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are also utilized to determine the level of DOTA conjugation. nih.govaboutscience.eu
To pinpoint the specific amino acid residues involved in the conjugation, proteolysis experiments followed by LC-MS analysis are conducted. acs.orgcnr.it This "middle-up" or "bottom-up" approach allows for the identification of conjugated peptide fragments, revealing the sites of DOTA attachment. For instance, in a study with Trastuzumab, specific lysine (B10760008) residues involved in the bioconjugation were identified using this method. acs.orgcnr.it
Table 2: Mass Spectrometry in the Analysis of this compound and its Conjugates
| MS Technique | Application | Key Information Obtained | Citations |
| HR-ESI-MS | Structural Confirmation | Precise molecular weight of this compound. | nih.gov |
| LC-MS | Bioconjugation Analysis | Monitoring reaction progress, determining chelator-antibody ratio (CAR). | acs.orgcnr.it |
| MALDI-TOF MS | Conjugation Level | Determining the average number of DOTA molecules per antibody. | nih.govaboutscience.eu |
| Proteolysis-LC-MS | Site of Conjugation | Identification of specific amino acid residues where DOTA is attached. | acs.orgcnr.it |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For DOTA and its derivatives, ¹H NMR is a valuable tool for confirming the chemical structure and assessing purity.
The ¹H NMR spectra of DOTA-like macrocycles can be complex due to the presence of multiple isomers in solution. uminho.pt The conformational dynamics of these chelators and their metal complexes can be studied using variable-temperature NMR. acs.orgrsc.org For instance, the exchange between different isomeric forms of DOTA complexes can be observed through the broadening and coalescence of NMR signals at different temperatures. uminho.ptacs.org
While specific NMR data for this compound is not extensively detailed in the provided search results, the general principles of using NMR for DOTA derivatives apply. NMR can be used to verify the successful synthesis and purity of the this compound construct by confirming the presence of characteristic proton signals from both the DOTA macrocycle and the ADIBO moiety. For instance, a study on a related DOTA derivative provides an example of using ¹H NMR to characterize the final product, showing specific chemical shifts for the aromatic and other protons. google.com The complexity of the spectra often necessitates advanced NMR techniques and can be aided by computational modeling to interpret the conformational behavior. rsc.orgunibas.it
Radiometric and Scintillation Counting Methods for Accurate Determination of Radiolabeling Yields and Stability (in vitro)
Radiometric methods are fundamental for quantifying the efficiency of radiolabeling and the stability of the resulting radioconjugates. These techniques directly measure the amount of radioactivity incorporated into the molecule.
Instant thin-layer chromatography (iTLC) with a radioactivity detector is a common and rapid method to determine the radiochemical yield (RCY) and radiochemical purity (RCP). mdpi.com This technique separates the radiolabeled conjugate from free, unchelated radioisotope. For example, radio-ITLC has been used to estimate an RCP of over 98% for [⁶⁴Cu]Cu-DOTA-trastuzumab. mdpi.com
The in vitro stability of radiolabeled this compound conjugates is often assessed by incubating the radioconjugate in various biological media, such as phosphate (B84403) buffer or mouse serum, at physiological temperature (37 °C) over a period of time. mdpi.com The percentage of intact radiolabeled conjugate is then determined at different time points using methods like radio-ITLC. mdpi.com For instance, a study showed that a [⁶⁴Cu]Cu-DOTA-trastuzumab conjugate remained over 98% intact after 1 hour in both phosphate buffer and mouse serum. mdpi.com
Challenge studies, for example with an excess of a competing chelator like EDTA, are also performed to evaluate the kinetic inertness of the radiometal complex. mdpi.comujms.net A significant loss of the radioisotope from the DOTA chelate in the presence of EDTA would indicate suboptimal stability. ujms.net
Table 3: In Vitro Stability of a [⁶⁴Cu]Cu-DOTA-Trastuzumab Conjugate
| Incubation Medium | Time | % Intact Radioimmunoconjugate | Citation |
| 0.1 M Phosphate Buffer | 1 hour | >98% | mdpi.com |
| Mouse Serum | 1 hour | >98% | mdpi.com |
| 0.1 M Phosphate Buffer | 24 hours | ~98% | mdpi.com |
| Mouse Serum | 24 hours | ~94% | mdpi.com |
Spectrophotometric and Fluorometric Assays for Quantitative Analysis of Bioconjugate Formation
Spectrophotometric and fluorometric assays are valuable for the quantitative analysis of bioconjugate formation, often by measuring the concentration of the protein component of the conjugate.
A common spectrophotometric method involves measuring the absorbance of the protein at 280 nm (A280) to determine its concentration. This is a straightforward way to quantify the amount of antibody or other protein that has been successfully conjugated with this compound.
While not directly measuring the this compound moiety, these assays are crucial for calculating the drug-to-antibody ratio (DAR) or, in this context, the chelator-to-antibody ratio. By determining the protein concentration, and knowing the amount of this compound added to the reaction, an estimation of the conjugation efficiency can be made. This information, combined with data from mass spectrometry, provides a comprehensive picture of the final bioconjugate. For example, a time-resolved fluorescence assay has been developed for the quantitative determination of the DOTA chelator itself, offering another avenue for quantification. researchgate.net
Concluding Perspectives and Future Research Trajectories for Dota Adibo
Addressing Current Challenges in Scalable Synthesis and Stringent Quality Control of Dota-adibo
A primary hurdle in the widespread application of this compound is the complexity of its multi-step synthesis. The process typically involves the initial synthesis of the cyclen (1,4,7,10-tetraazacyclododecane) core, followed by functionalization with three acetate (B1210297) arms and subsequent coupling with the ADIBO moiety. smolecule.com Achieving high yields and purity on a large scale is challenging and often requires sophisticated purification techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Furthermore, the instability of some cyclooctyne (B158145) derivatives can complicate synthesis and storage. mdpi.com
Future research must focus on developing more efficient and scalable synthetic routes. This could involve exploring novel protective group strategies, optimizing reaction conditions to improve yields and reduce byproducts, and developing robust purification methods that are amenable to large-scale production.
Stringent quality control is paramount for clinical applications. This includes not only ensuring the chemical purity of the this compound conjugate but also verifying the stability of the radiolabeled complex and the integrity of the conjugated biomolecule. Analytical techniques such as mass spectrometry, NMR spectroscopy, and HPLC are essential for characterization. For radiolabeled products, radiochemical purity and specific activity must be rigorously assessed to ensure both efficacy and safety. acs.orgoutsourcedpharma.com The development of standardized quality control protocols will be crucial for the translation of this compound-based agents from preclinical research to clinical use.
Potential for Integration of this compound with Emerging Bioorthogonal Reaction Chemistries
The ADIBO moiety of this compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. nih.govresearchgate.net This reaction's high specificity and ability to proceed under mild, physiological conditions without a copper catalyst make it ideal for conjugating this compound to sensitive biomolecules. researchgate.netnih.gov
Future research could explore the integration of this compound with other emerging bioorthogonal reactions to create multifunctional platforms. For instance, combining SPAAC with other orthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes, could enable the assembly of more complex molecular constructs. acs.orgnih.gov This "double-click" approach could be used to attach both an imaging reporter (via this compound) and a therapeutic agent or a second imaging modality to a single targeting vector. acs.org Such strategies would open up new avenues for creating sophisticated multimodal imaging and therapeutic agents.
Exploration of this compound in Novel Multimodal Imaging Platforms for Preclinical Research
This compound is a versatile platform for creating multimodal imaging probes. The DOTA chelator can be complexed with a variety of radiometals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, as well as with gadolinium for Magnetic Resonance Imaging (MRI). smolecule.comresearchgate.net The ADIBO group allows for the attachment of fluorescent dyes or other optical reporters. acs.org
This dual functionality has been exploited to create PET/optical dual imaging nanoprobes. acs.org For example, glycol chitosan (B1678972) nanoparticles have been functionalized with both a 64Cu-labeled DOTA complex and a matrix metalloproteinase (MMP)-sensitive peptide via click chemistry with an azide-modified nanoparticle. acs.org These probes allow for both PET imaging to track biodistribution and optical imaging to detect enzyme activity in tumor environments. acs.org
Future research will likely focus on developing more sophisticated multimodal probes. This could involve integrating this compound into platforms that combine PET or SPECT with other imaging modalities like photoacoustic imaging or Raman spectroscopy. These novel platforms will provide complementary information, offering a more comprehensive understanding of biological processes in preclinical cancer models and other disease states.
Advancements in Automated Radiosynthesis and High-Throughput Conjugation Methodologies Utilizing this compound
The short half-life of many PET isotopes necessitates rapid and efficient radiosynthesis. mdpi.com Automated radiosynthesis modules are becoming increasingly important for the reliable and reproducible production of radiopharmaceuticals under Good Manufacturing Practice (GMP) conditions, while minimizing radiation exposure to personnel. researchgate.net The development of automated systems for the radiosynthesis of this compound-based tracers is a key area of future research. dp.tech This includes optimizing labeling conditions for various radiometals and integrating purification steps into the automated process.
Furthermore, the need to screen large libraries of potential targeting molecules (e.g., peptides, antibodies) for new diagnostic and therapeutic agents calls for high-throughput conjugation and screening methods. creative-biolabs.com Solid-phase synthesis and conjugation techniques, where the antibody or other targeting vector is immobilized on a solid support, can facilitate the rapid and efficient synthesis of a large number of conjugates. creative-biolabs.com Coupling these methods with automated liquid handling systems could significantly accelerate the discovery and development of new this compound-based radiopharmaceuticals.
Fundamental Chemical Biology Investigations to Uncover New Applications of this compound in Complex Biological Systems
This compound serves as a powerful tool for fundamental chemical biology research. Its ability to label specific biomolecules in their native environment allows for the study of their localization, trafficking, and interactions within living cells and organisms. stanford.edu
Future investigations could utilize this compound to explore complex biological systems in greater detail. For example, it could be used to track the in vivo fate of therapeutic cells, such as chimeric antigen receptor (CAR)-T cells, or to study the biodistribution and target engagement of novel drug candidates. By conjugating this compound to specific inhibitors or probes, researchers can investigate enzyme activity and receptor occupancy in real-time. nih.gov These fundamental studies will not only enhance our understanding of biology but also pave the way for novel diagnostic and therapeutic strategies based on the unique properties of this compound.
Q & A
Q. What are the critical structural features of DOTA-ADIBO that determine its metal ion chelation properties?
this compound’s chelation efficiency is influenced by its macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) backbone and the azide-functionalized ADIBO (azadibenzocyclooctyne) group. The DOTA moiety provides high thermodynamic stability for metal ions (e.g., Ga³⁺, In³⁺), while the ADIBO group enables bioorthogonal "click chemistry" for targeted imaging applications. Key parameters include ligand denticity, coordination geometry, and steric effects from substituents .
Q. What standardized protocols are recommended for synthesizing and purifying this compound?
Synthesis typically involves coupling DOTA derivatives with ADIBO precursors under anhydrous conditions. For example, DOTA-(COOt-Bu)₃-azide (CAS: 1402795-92-9) can be reacted with ADIBO-bearing biomolecules via copper-free click chemistry. Purification requires reverse-phase HPLC with trifluoroacetic acid (TFA)-based mobile phases, followed by lyophilization. Characterization via ESI-MS and ¹H/¹³C NMR ensures purity >95% .
Q. How can researchers validate the radiochemical purity of this compound complexes for imaging studies?
Use radio-TLC (thin-layer chromatography) with silica plates and a mobile phase of 50:50 methanol:10% ammonium acetate. Gamma-counter analysis quantifies unchelated radionuclides. For non-radioactive complexes, ICP-MS or UV-Vis spectroscopy at λ = 280 nm (for Ga³⁺ complexes) confirms stoichiometry .
Advanced Research Questions
Q. What experimental designs address conflicting data on this compound’s in vivo stability across pH gradients?
Contradictions in stability studies (e.g., dissociation at pH < 4) require controlled in vitro assays simulating physiological (pH 7.4), lysosomal (pH 5.0), and tumor microenvironment (pH 6.5–7.0) conditions. Use ICP-MS to measure metal ion leakage over 24–72 hours. Statistical validation via ANOVA (α = 0.05) identifies significant differences, while Kaplan-Meier analysis models dissociation kinetics .
Q. How should researchers optimize this compound’s biodistribution profiles to reduce non-target organ uptake?
Conduct comparative studies with structurally modified analogs (e.g., DOTA-p-NH₂-Bn-biotin, CAS: 180978-54-5) to assess pharmacokinetic trade-offs. Use SPECT/CT imaging in murine models to quantify uptake in organs (e.g., liver, kidneys). Multivariate regression analysis identifies correlations between lipophilicity (logP) and clearance rates. Adjust ADIBO linker length or PEGylation to enhance renal excretion .
Q. What statistical frameworks reconcile discrepancies in this compound’s chelation efficiency across studies?
Apply meta-analysis to aggregate data from independent studies (n ≥ 5), weighting results by sample size and methodological rigor (e.g., randomization, blinding). Use funnel plots to detect publication bias. For heterogenous datasets, mixed-effects models account for variability in radionuclide purity (e.g., ⁶⁸Ga vs. ¹¹¹In) and buffer compositions .
Q. How do this compound’s thermodynamic and kinetic stability compare to DOTAGA derivatives (e.g., (S)-DOTAGA-(COOt-Bu)₄, CAS: 1023889-20-4)?
Competitive binding assays under pseudo-physiological conditions (37°C, 0.1 M NaCl) measure stability constants (log K). Time-resolved fluorescence spectroscopy quantifies kinetic inertness (t₁/₂). For ⁶⁸Ga complexes, this compound typically exhibits log K ~23–25, outperforming DOTAGA derivatives (log K ~20–22) but requiring longer incubation times (>30 mins) for full complexation .
Methodological Best Practices
- Data Presentation : Tabulate stability constants, dissociation rates, and biodistribution metrics (e.g., %ID/g) with SI units and error margins (SD or SEM) .
- Reproducibility : Document synthesis protocols, purification gradients, and instrument calibration details (e.g., HPLC column lot numbers) .
- Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols and DOD guidelines for biospecimen handling if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
